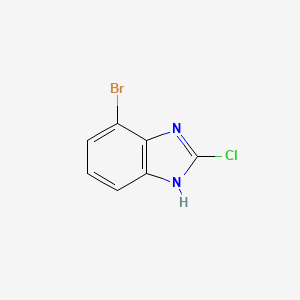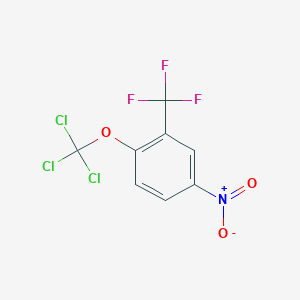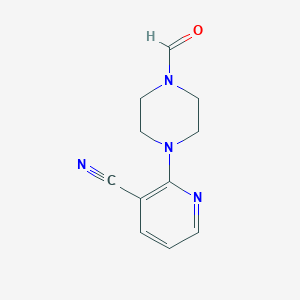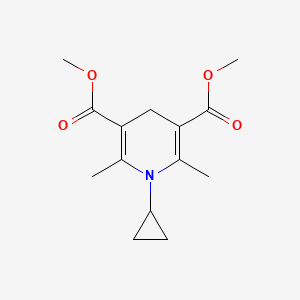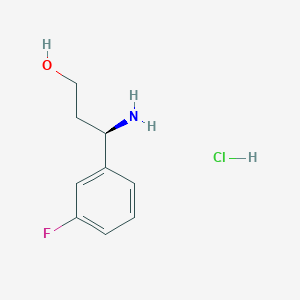
4-(Butan-1-sulfonyl)-butylamine
Übersicht
Beschreibung
“4-(Butane-1-sulfonyl)-butylamine” is a chemical compound that contains a butane-1-sulfonyl group attached to a butylamine . It is also known as Butyl sulfone, Dibutyl sulfone, Dibutyl sulphone, 1,1’-Sulphonylbisbutane, Di-n-butyl sulfone, n-Butyl sulfone, and 1-(Butylsulfonyl)butane . It contains a total of 40 bonds, including 15 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 sulfone .
Synthesis Analysis
The synthesis of “4-(Butane-1-sulfonyl)-butylamine” or similar compounds often involves diazo transfer reactions . A ‘sulfonyl-azide-free’ (SAFE) protocol has been developed for producing diazo compounds from their active-methylene precursors via the Regitz diazo transfer reaction . This process is generally clean and high-yielding .Molecular Structure Analysis
The molecular structure of “4-(Butane-1-sulfonyl)-butylamine” is complex, with a total of 40 bonds, including 15 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 sulfone .Chemical Reactions Analysis
The chemical reactions involving “4-(Butane-1-sulfonyl)-butylamine” or similar compounds often involve diazo transfer reactions . These reactions are notoriously associated with the use of potentially explosive sulfonyl azides .Wissenschaftliche Forschungsanwendungen
Synthetische organische Chemie
4-(Butan-1-sulfonyl)-butylamine: spielt eine Schlüsselrolle in der synthetischen organischen Chemie, insbesondere bei SAFE (Sulfonyl-Azid-freien) Diazotransferreaktionen . Diese Methode ist entscheidend für die Herstellung von Diazoverbindungen, die vielseitige reaktive Zwischenprodukte sind. Sie können in Carbene oder Metallcarbenoid-Zwischenprodukte umgewandelt werden, was zu einer Vielzahl von Gerüst-bildenden Transformationen führt. Die Nützlichkeit dieser Verbindung bei Diazotransferreaktionen erhöht die Sicherheit und Skalierbarkeit der Synthese komplexer organischer Moleküle.
Pharmazeutische Anwendungen
In der pharmazeutischen Forschung wird This compound zur Synthese verschiedener bioaktiver Moleküle verwendet. Beispielsweise ist es an der Herstellung von Verbindungen mit potenziellen entzündungshemmenden und schmerzlindernden Eigenschaften beteiligt . Die Sulfonylgruppe in ihrer Struktur ist dafür bekannt, die Affinität zu bestimmten Enzymen zu erhöhen, wodurch die medizinische Wirksamkeit der synthetisierten Medikamente verstärkt wird.
Industrielle Chemie
Die industriellen Anwendungen von This compound umfassen seine Verwendung als Baustein für die Herstellung fluorierter Oligomere und Polymere . Diese Materialien sind essenziell für die Herstellung von Oberflächen mit geringer Oberflächenenergie, die Anwendungen von Antihaftbeschichtungen bis hin zu wasserabweisenden Oberflächen umfassen.
Materialwissenschaften
In den Materialwissenschaften trägt This compound zur Entwicklung fortschrittlicher Materialien bei. Seine Derivate werden zur Herstellung von Verbindungen wie 4,4,4-Trifluoro-1-(4-fluorphenyl)butan-1,3-dion verwendet, die einzigartige Eigenschaften aufweisen, die für verschiedene Anwendungen geeignet sind, darunter Elektronik und Beschichtungen .
Umweltwissenschaften
Das Gebiet der Umweltwissenschaften profitiert von This compound durch seine Rolle in sichereren chemischen Verfahren. Die SAFE-Diazotransferreaktion, die diese Verbindung verwendet, minimiert das Risiko explosiver Nebenprodukte und reduziert so die Umweltgefahren, die mit der chemischen Synthese verbunden sind .
Biochemie
In der Biochemie ist This compound ein Schlüsselreagenz bei der Synthese von Verbindungen, die als biochemische Werkzeuge verwendet werden können. Diese Verbindungen sind wertvoll, um biologische Systeme zu untersuchen und die molekularen Grundlagen von Krankheiten zu verstehen .
Zukünftige Richtungen
The future directions in the research and development of “4-(Butane-1-sulfonyl)-butylamine” could involve the development of new derivatives with improved properties. The continued search for safer alternatives to tosyl azide, the most commonly used diazo transfer reagent, could also be a significant area of future research .
Wirkmechanismus
Target of Action
Sulfone derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, antiviral, insecticidal, and herbicidal activities . Therefore, it’s plausible that 4-(Butane-1-sulfonyl)-butylamine may interact with a range of biological targets.
Mode of Action
Sulfone derivatives have been reported to interact with their targets, leading to changes in the biological activities of the targets . The specific interactions and resulting changes would depend on the nature of the target and the specific biochemical context.
Biochemical Pathways
Given the broad range of biological activities associated with sulfone derivatives, it’s likely that multiple pathways could be affected . The downstream effects would depend on the specific pathways involved and the nature of the interactions with the compound.
Result of Action
Based on the reported biological activities of sulfone derivatives, it’s plausible that the compound could have a range of effects at the molecular and cellular levels . These effects would depend on the specific targets and pathways involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Butane-1-sulfonyl)-butylamine. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . .
Eigenschaften
IUPAC Name |
4-butylsulfonylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2S/c1-2-3-7-12(10,11)8-5-4-6-9/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAXVIVDXUMGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


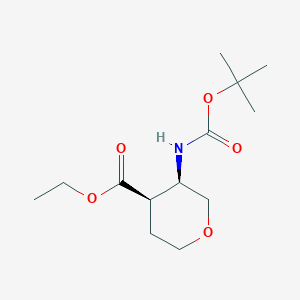




![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hcl](/img/structure/B1444049.png)
